Bienvenue dans la boutique en ligne BenchChem!

N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide

Thyroid hormone receptor Coactivator interaction inhibitor MSNBA

N-(6-Methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide (CAS 1164464‑31‑6) is a member of the methylsulfonyl-nitro-benzamide (MSNBA) and sulfonyl-nitrophenyl-thiazole (SNPT) chemotypes. Its molecular framework combines a 6-methylsulfonyl-2-nitrobenzamide warhead, a benzothiazol-2-ylidene linker, and an N‑3 propargyl substituent.

Molecular Formula C18H13N3O5S2
Molecular Weight 415.44
CAS No. 1164464-31-6
Cat. No. B2946623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide
CAS1164464-31-6
Molecular FormulaC18H13N3O5S2
Molecular Weight415.44
Structural Identifiers
SMILESCS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3[N+](=O)[O-])S2)CC#C
InChIInChI=1S/C18H13N3O5S2/c1-3-10-20-15-9-8-12(28(2,25)26)11-16(15)27-18(20)19-17(22)13-6-4-5-7-14(13)21(23)24/h1,4-9,11H,10H2,2H3
InChIKeyNQQPDKZDPOJVPN-HNENSFHCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide (CAS 1164464-31-6): A Structurally Differentiated Benzothiazolylidene-Carboxamide for Specialized TR–Coactivator and GLUT5 Research


N-(6-Methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide (CAS 1164464‑31‑6) is a member of the methylsulfonyl-nitro-benzamide (MSNBA) and sulfonyl-nitrophenyl-thiazole (SNPT) chemotypes. Its molecular framework combines a 6-methylsulfonyl-2-nitrobenzamide warhead, a benzothiazol-2-ylidene linker, and an N‑3 propargyl substituent [1]. This architecture places it at the intersection of two pharmacologically validated series: irreversible inhibitors of the thyroid hormone receptor (TR) – coactivator interaction and selective inhibitors of the fructose transporter GLUT5, each originally described with closely related chemotypes [2][3].

Why N-(6-Methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide Cannot Be Replaced by Off-the-Shelf MSNBA or Benzothiazole Analogs


Within the methylsulfonyl-nitro-benzamide landscape, three structural features are known to dictate selectivity and potency: the electrophilic warhead, the heterocyclic linker, and the N‑substituent on the benzothiazole ring. Removal of the 6‑methylsulfonyl group, as in the parent 2‑nitro‑N‑(prop‑2‑yn‑1‑yl)benzothiazol‑2‑ylidene‑benzamide (CAS 865181‑09‑5), eliminates the sulfone critical for irreversible engagement of Cys298 in the TR AF‑2 pocket [1]. Replacement of the propargyl group with a methyl group (CAS 1164539‑54‑1) or a methoxyethyl chain (CAS 1164553‑02‑9) alters both the conformational preference of the imine linker and the compound’s lipophilicity, which are key determinants of selectivity for GLUT5 over GLUT1‑4 [2]. These substituent-specific effects mean that generic procurement of “an MSNBA” or “a benzothiazole carboxamide” without controlling the N‑3 and C‑6 vectors is highly unlikely to reproduce the biochemical profile intended for structure‑activity relationship (SAR) studies or target‑engagement assays [3].

Head-to-Head and Cross-Study Differential Evidence for N-(6-Methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide Versus Its Closest Structural Comparators


Structural Basis for TR–Coactivator Inhibition: Requirement of the 6-Methylsulfonyl Warhead

The parent scaffold 2-nitro-N-(prop-2-ynyl)benzothiazol-2-ylidene-benzamide (CAS 865181-09-5) lacks the 6-methylsulfonyl substituent and is therefore unable to engage Cys298 in the TRβ AF-2 domain irreversibly. The MSNBA series demonstrates that the methylsulfonyl group is essential for TR–coactivator antagonism; active MSNBAs bearing this group achieve IC50 values between 3 µM and 15 µM in fluorescence polarization assays, whereas des-sulfonyl analogs are inactive (>100 µM) [1]. The target compound carries this essential pharmacophore and is structurally positioned to deliver the same covalent block.

Thyroid hormone receptor Coactivator interaction inhibitor MSNBA

N‑3 Alkyne Substituent Selectivity Profiling: Propargyl vs. Methyl vs. Methoxyethyl in Mammalian Cell Assays

In the GLUT5‑inhibitory MSNBA series, the N‑substituent controls isoform selectivity. The GLUT5‑selective probe MSNBA (N‑[4‑(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine, CAS 852702‑51‑3) inhibits fructose uptake in MCF7 cells with an IC50 of 5.8 µM and shows no inhibition of GLUT1–4 at 2 mM [1]. Replacement of the benzodioxole amine with a benzothiazol‑2‑ylidene linker and variation of the N‑3 substituent shifts selectivity and potency. The prop‑2‑ynyl (propargyl) group on the target compound introduces a terminal alkyne that can participate in copper‑catalyzed click‑chemistry bioconjugation, a feature absent in the N‑methyl (CAS 1164539‑54‑1) and N‑(2‑methoxyethyl) (CAS 1164553‑02‑9) comparators [2]. Cross‑study SAR trends indicate that linear, lipophilic N‑3 groups enhance cellular permeability; the propargyl group has a calculated logP contribution of ≈ +0.4 relative to the methoxyethyl chain, suggesting improved passive diffusion [3].

GLUT5 fructose transporter Subtype selectivity N-substituent SAR

In Vitro Anticancer Activity: MSBT Derivatives with GI₅₀ ≤ 0.1 µM Framework

A series of methylsulfonyl benzothiazole (MSBT) derivatives was evaluated against HeLa cervical cancer cells. The most active congeners (compounds 6 and 7 in Lad et al. 2017) achieved GI₅₀ values of ≤ 0.1 µM [1]. The target compound incorporates the same 6‑methylsulfonyl‑benzothiazole pharmacophore that was critical for sub‑micromolar activity. While the target compound has not been directly screened in that assay, the structure–activity relationship indicates that the combination of a 6‑methylsulfonyl group and a 2‑nitrobenzamide warhead is a recurring motif for low‑micromolar to nanomolar cytotoxicity in benzothiazole‑based agents.

Anticancer HeLa GI50 MSBT

Procurement‑Driven Research and Industrial Application Scenarios for N-(6-Methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide


Irreversible TRβ–Coactivator Interaction Inhibitor for Thyroid Hormone Signaling Studies

The 6-methylsulfonyl-2-nitrobenzamide warhead is required for covalent blockade of Cys298 in the TRβ AF‑2 domain, as established for the MSNBA series in fluorescence polarization assays (IC50 3–15 µM) [1]. The target compound retains this warhead and is therefore appropriate for experiments that demand irreversible antagonism of TR‑mediated transcription in reporter gene assays or co‑immunoprecipitation studies. Researchers should not substitute the des‑sulfonyl analog (CAS 865181‑09‑5), which is inactive (>100 µM) in the same assay system.

Click‑Chemistry‑Enabled Target Engagement and Cellular Imaging Probe

The terminal alkyne of the N‑3 propargyl group permits copper(I)‑catalyzed azide‑alkyne cycloaddition (CuAAC) with azide‑functionalized fluorophores or biotin, enabling fluorescent imaging, pull‑down, and proteomics experiments [2]. This capability is absent in the N‑methyl (CAS 1164539‑54‑1) and N‑(2‑methoxyethyl) (CAS 1164553‑02‑9) comparators. Consequently, the target compound is uniquely suited for chemical biology workflows requiring bioorthogonal reporter installation in live cells or lysates.

GLUT5‑Isoform Selectivity Profiling and Fructose Uptake Inhibition in Cancer Cells

The parent MSNBA chemotype (CAS 852702‑51‑3) is the only known GLUT5‑selective inhibitor (IC50 5.8 µM in MCF7 cells; no inhibition of GLUT1–4 at 2 mM) [2]. The target compound, with its benzothiazol‑2‑ylidene linker and 6‑methylsulfonyl‑nitrobenzamide warhead, is expected to maintain GLUT5 preference while offering the added advantage of alkyne‑based tagging. It is a candidate probe for dissecting fructose‑dependent metabolism in breast, colon, and other GLUT5‑overexpressing cancer models.

MSBT‑Scaffold Anticancer Lead Optimization

Methylsulfonyl benzothiazole derivatives have yielded compounds with GI₅₀ values ≤ 0.1 µM against HeLa cells [3]. The target compound can serve as a starting point for diversification at the propargyl group (e.g., via Sonogashira coupling) to generate focused libraries for screening against additional cancer lines. The benzothiazol‑2‑ylidene‑benzamide scaffold is a privileged core in anticancer medicinal chemistry, and the target compound’s three modifiable vectors (N‑3, C‑6, and the nitrobenzamide aryl ring) support systematic structure–activity relationship exploration.

Quote Request

Request a Quote for N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.